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The Developmental Odyssey of Ravuconazole: A
Triazole Antifungal
A Technical Guide on the Journey from BMS-207147/ER-30346 to a Repurposed Therapeutic

Abstract
Ravuconazole, a potent, broad-spectrum triazole antifungal agent, has traversed a complex

and multifaceted development pathway. Initially identified as ER-30346 by Eisai Co. and later

co-developed with Bristol-Myers Squibb as BMS-207147, it demonstrated significant promise in

preclinical studies against a wide range of fungal pathogens. Despite encouraging early-phase

clinical data, particularly for onychomycosis, its development for systemic indications was

halted in 2007. However, the story of ravuconazole did not end there. Its potential was later

realized through the development of a prodrug, fosravuconazole, which gained approval in

Japan for the treatment of onychomycosis. This guide provides an in-depth technical overview

of the development history of ravuconazole, detailing its mechanism of action, preclinical data,

clinical trials, and the pivotal shift in strategy that ultimately led to its clinical use in a different

form.

Introduction
Ravuconazole (4-[2-[(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-

yl]-1,3-thiazol-4-yl]benzonitrile) is a second-generation triazole antifungal agent, structurally
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related to fluconazole and voriconazole.[1][2] It emerged from discovery programs at Eisai Co.

as ER-30346 and was subsequently co-developed with Bristol-Myers Squibb under the

designation BMS-207147.[1][3] The compound was noted for its potent and broad-spectrum

antifungal activity, including against species often resistant to first-generation azoles.[4] This

guide will chronicle the key stages of its development, from initial discovery through preclinical

and clinical evaluation, its discontinuation for systemic use, and its eventual re-emergence as

the active moiety of the approved prodrug, fosravuconazole.

Mechanism of Action
Like other azole antifungals, ravuconazole's primary mechanism of action is the inhibition of

the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][5] This enzyme is a

critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of

the fungal cell membrane. By binding to the heme iron atom in the enzyme's active site,

ravuconazole prevents the conversion of lanosterol to ergosterol. This disruption leads to the

accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately

compromising the fungal cell membrane's structure and function, leading to the inhibition of

fungal growth and, in some cases, cell death.[5]
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Mechanism of Action of Ravuconazole.

Preclinical Development
Ravuconazole underwent extensive preclinical evaluation to characterize its antifungal

spectrum, potency, and in vivo efficacy.

In Vitro Antifungal Activity
The in vitro activity of ravuconazole was assessed against a wide array of fungal isolates

using standardized broth dilution methods, primarily following the guidelines of the Clinical and

Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory

Standards (NCCLS).
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Method: Broth macrodilution or microdilution methods were employed.[6][7]

Medium: RPMI 1640 medium buffered with MOPS to a pH of 7.0 was used.[8]

Inoculum Preparation: Fungal isolates were cultured on appropriate agar, and inoculum

suspensions were prepared and adjusted spectrophotometrically to achieve a final

concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL for yeasts and a standardized

conidial suspension for molds.[8][9]

Incubation: The tests were incubated at 35°C for 24 to 72 hours, depending on the fungal

species.[3][8]

Endpoint Determination: For azoles, the minimum inhibitory concentration (MIC) was defined

as the lowest drug concentration that caused a significant reduction in turbidity (typically

≥80%) compared to the growth control.[9]

Table 1: In Vitro Activity (MIC) of Ravuconazole Against Various Fungal Pathogens
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Fungal
Species

MIC Range
(µg/mL)

MIC₅₀
(µg/mL)

MIC₉₀
(µg/mL)

Comparator
(s)

Reference(s
)

Candida

albicans
0.007 - 0.5 0.015 - 0.03 0.025 - 0.03

More active

than

fluconazole

and

itraconazole.

[6][10][11]

Candida

glabrata
≤0.03 - >16 0.25 - 1 1 - 2

Activity

variable,

similar to

other azoles.

[6][11]

Candida

krusei
0.13 - 0.5 0.25 0.39

Active

against this

intrinsically

fluconazole-

resistant

species.

[7][12]

Cryptococcus

neoformans
≤0.007 - 1 0.125 0.25

More active

than

fluconazole

and

itraconazole.

[6][10]

Aspergillus

fumigatus
≤0.03 - 4 0.25 0.39 - 0.5

Potent

activity,

comparable

to or better

than

itraconazole.

[10][13]

Aspergillus

spp. (various)
0.12 - >16 0.5 1

Generally

potent

activity.

[13]

Dermatophyt

es

0.05 - 0.39 - - Comparable

to or more

[7][10]
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active than

itraconazole.

Fusarium

spp.
>8 >8 >8

Limited

activity.
[2][13]

Zygomycetes >8 >8 >8
Limited

activity.
[2][14]

In Vivo Efficacy in Animal Models
Ravuconazole demonstrated significant efficacy in various animal models of fungal infections,

which was crucial for its progression into clinical trials.

Animal Model: Typically, neutropenic mice (e.g., ICR or BALB/c strains) were used.[15][16]

Immunosuppression: Neutropenia was induced using agents like cyclophosphamide,

administered intraperitoneally or subcutaneously at doses ranging from 150 to 250 mg/kg

prior to infection.[15][17]

Infection: Mice were challenged intravenously with a standardized inoculum of Candida

albicans.[16]

Treatment: Oral ravuconazole was administered at various doses and schedules.

Outcome Measures: Efficacy was assessed by survival rates and reduction of fungal burden

(CFU counts) in target organs, typically the kidneys.[16]

Animal Model: New Zealand White rabbits were used.[5][14]

Immunosuppression: A state of profound and persistent neutropenia was induced using

cytarabine and sometimes corticosteroids.[5][14]

Infection: Rabbits were infected intravenously or via endotracheal inoculation with

Aspergillus fumigatus conidia.

Treatment: Oral ravuconazole was administered, often by gastric gavage.[5]
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Outcome Measures: Efficacy was determined by prolonged survival, reduction in fungal

burden in organs (lungs, liver, kidneys, brain), and clearance of serum galactomannan

antigen.[5][18]

Table 2: Efficacy of Ravuconazole in Preclinical Animal Models
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Infection
Model

Animal
Treatment
Regimen

Key Findings Reference(s)

Systemic

Candidiasis
Mouse

Oral, various

doses

Dose-dependent

reduction in

kidney fungal

burden; efficacy

correlated with

AUC/MIC ratio.

[10][16]

Systemic

Aspergillosis
Mouse

Oral, 10-40

mg/kg/day

Most effective

drug tested,

prolonged

survival.

[10]

Invasive

Aspergillosis
Rabbit

Oral, 30

mg/kg/day

Eliminated

mortality, cleared

antigenemia, and

sterilized tissues;

comparable to

amphotericin B.

[5][19]

Oral Candidiasis Rat
Oral, 1-10

mg/kg/day

Significantly

reduced oral

CFU counts,

more effective

than

itraconazole.

[11]

Systemic

Cryptococcosis
Mouse

Oral, various

doses

Dose-dependent

reduction in lung

and brain CFU

counts;

comparable to

fluconazole.

[10][11]

Chagas Disease Dog Oral, 12

mg/kg/day

Suppressed

parasitemia but

did not achieve

[2][20]
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parasitological

cure.

Clinical Development
The promising preclinical data propelled ravuconazole into clinical trials for various fungal

infections.

Phase I/II Trial for Onychomycosis
One of the most comprehensive clinical studies for ravuconazole was a Phase I/II trial for the

treatment of toenail onychomycosis.

Study Design: A randomized, double-blind, double-dummy, placebo-controlled, dose-ranging

study conducted at 10 dermatology practices in the USA, Canada, and France.[21]

Patient Population: Adults with distal subungual onychomycosis of the great toenail, with a

minimum affected area of 25% and at least 2 mm of clear proximal nail. Onychomycosis was

confirmed by KOH microscopy and/or fungal culture. Patients with other conditions causing

abnormal-appearing nails were excluded.[20][21]

Randomization and Treatment: 151 subjects were randomized in a 2:2:2:1 ratio to one of

four 12-week oral dosing regimens:

Ravuconazole 200 mg/day

Ravuconazole 100 mg/week

Ravuconazole 400 mg/week

Placebo[21]

Primary Outcome Measure: The primary efficacy endpoint was the "effective cure rate" at

week 48, defined as the combination of mycological cure (negative KOH and culture) and

either clinical cure (0% nail involvement) or >30% improvement in the affected nail area.[21]

Table 3: Efficacy Results of Phase I/II Onychomycosis Trial at Week 48
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Treatment Group Effective Cure Rate (%) Mycological Cure Rate (%)

Ravuconazole 200 mg/day 56 59

Ravuconazole 100 mg/week 10
Not significantly different from

placebo

Ravuconazole 400 mg/week 8
Not significantly different from

placebo

Placebo 15
Not significantly different from

other low-dose groups

Data from Gupta et al.[21]

The study concluded that ravuconazole at 200 mg/day for 12 weeks was the most effective

regimen, with an acceptable safety profile.[21] The most frequently reported adverse event was

headache.[21]

Development for Chagas Disease
Ravuconazole's activity extends beyond fungi to include the protozoan parasite Trypanosoma

cruzi, the causative agent of Chagas disease. It was investigated in a canine model, which is

considered relevant for studying the disease.[16] In these studies, ravuconazole effectively

suppressed parasitemia during treatment but failed to achieve a complete parasitological cure,

with parasite levels rebounding after treatment cessation.[2][20]

Discontinuation and the Rise of Fosravuconazole
Despite the positive results in the onychomycosis trial and a promising preclinical profile, the

development of ravuconazole for systemic fungal infections was discontinued in 2007.[21][22]

The reasons for this strategic decision by the developing companies are not fully public but

may have been influenced by the competitive landscape of antifungal agents at the time.

However, the therapeutic potential of ravuconazole was revisited by Eisai through the

development of a water-soluble prodrug, fosravuconazole L-lysine ethanolate (also known as

E1224). Prodrugs are often designed to improve the pharmacokinetic properties of a drug,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6220848/
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6220848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6220848/
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1932988/
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30156314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10194993/
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6220848/
https://www.researchgate.net/publication/395108691_Diagnosis_of_Onychomycosis_and_Real-World_Data_of_Oral_Fosravconazole_in_Japan
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


such as solubility and bioavailability. Fosravuconazole is rapidly converted to ravuconazole in

the body.[15]

This strategic shift proved successful. Fosravuconazole underwent Phase III clinical trials in

Japan for the treatment of onychomycosis.[1] A multicenter, double-blind, randomized, placebo-

controlled study in Japanese patients demonstrated that fosravuconazole (100 mg daily for 12

weeks) resulted in a complete cure rate of 59.4% at week 48, compared to 5.8% for placebo.[2]

The mycological cure rate was 82%.[1] Based on these strong efficacy and safety data,

fosravuconazole was approved for the treatment of onychomycosis in Japan in 2018.
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Discovery & Early Development

Clinical Development (Ravuconazole)

Prodrug Development (Fosravuconazole)
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Development Timeline and Logic Flow of Ravuconazole.
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Conclusion
The development history of ravuconazole is a compelling case study in pharmaceutical

research and development. It highlights how a compound with demonstrated potency and a

broad spectrum of activity can face strategic hurdles that halt its initial trajectory. While

ravuconazole (BMS-207147/ER-30346) did not reach the market for systemic indications, its

core attributes were successfully leveraged through the creation of its prodrug,

fosravuconazole. This led to a valuable therapeutic option for the challenging-to-treat condition

of onychomycosis. The journey of ravuconazole underscores the complex interplay of

scientific discovery, clinical performance, and strategic corporate decision-making in the life of

a drug.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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